molecular formula C13H11BrO5 B2625237 Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-26-3

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2625237
CAS RN: 308295-26-3
M. Wt: 327.13
InChI Key: DEWAXLBVKWQCKV-UHFFFAOYSA-N
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Description

“Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C13H11BrO5 . It has an average mass of 327.127 Da and a monoisotopic mass of 325.978973 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and structure. For “this compound”, its molecular weight is approximately 327.127 Da .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound of interest in the synthesis of new chemical entities. A study on the synthesis and biological activities of new benzofuran derivatives highlighted the preparation of various benzofuran compounds, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates. These compounds were tested for their in vitro anti-HIV activities, showing potential as inhibitors of HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Synthesis of Novel Quinoline Derivatives

Research on the synthesis of novel methylenedioxy-bearing quinoline derivatives involved ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate reacting with various substituted salicylaldehydes. The process utilized this compound as a key intermediate, leading to the creation of novel compounds with potential pharmaceutical applications (Gao et al., 2011).

Antimicrobial Screening

The synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates utilized this compound as a precursor. This research demonstrated the potential of benzofuran derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry (Kumari et al., 2019).

Anti-inflammatory and Analgesic Activities

A novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones derived from this compound were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. This study provides insight into the therapeutic potential of benzofuran derivatives in treating inflammation and pain (Rajanarendar et al., 2013).

Future Directions

The future directions for research on “Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of boronic esters in organic synthesis , research could focus on developing new methods for their protodeboronation and functionalization.

properties

IUPAC Name

ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO5/c1-3-18-13(17)10-6(2)19-9-4-8(14)12(16)7(5-15)11(9)10/h4-5,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAXLBVKWQCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)C=O)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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